叔丁基 N-(二甲基-1,3-噻唑-5-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

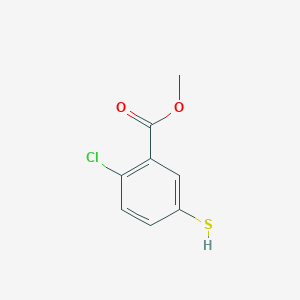

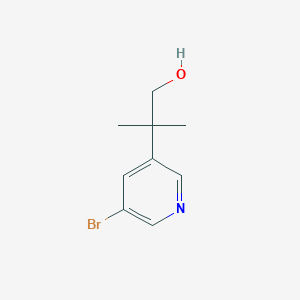

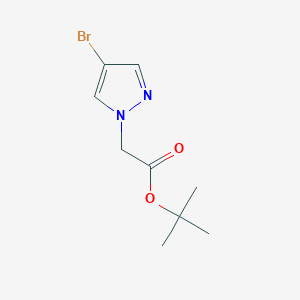

“tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate” is a chemical compound with the molecular formula C10H16N2O2S . The thiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate” consists of a thiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The compound also contains a carbamate group attached to a tert-butyl group .科学研究应用

合成和结构表征

氨基甲酸酯衍生物和氢键相互作用: Das 等人 (2016) 的研究重点是两种氨基甲酸酯衍生物的合成和结构表征。这些化合物表现出强弱氢键,通过 N—H⋯O、N—H⋯Se、C—H⋯O、C—H⋯Cl 和 C—H⋯π 相互作用形成三维结构。这项工作强调了氢键在分子组装和晶体工程中的作用 Das 等人,2016。

同晶晶体结构: Baillargeon 等人 (2017) 报告了氯二乙炔和碘二乙炔衍生物的同晶晶体结构,包括叔丁基氨基甲酸酯化合物。这些结构通过分叉的 N—H⋯O 氢键和 C—X⋯O 卤素键连接,展示了这些相互作用在晶体堆积中的重要性 Baillargeon 等人,2017。

生物活性中间体的合成: Zhao 等人 (2017) 描述了一种叔丁基 5-氨基-4 ((2-(二甲氨基) 乙基) (甲基) 氨基) -2 甲氧苯基) 氨基甲酸酯的快速合成方法,该方法是合成生物活性化合物的重要中间体。这突出了该化合物在促进新药开发中的作用 Zhao 等人,2017。

分子相互作用和晶体工程

晶体堆积和分子相互作用: Liu 等人 (2012) 和 Fang 等人 (2010) 等研究重点是合成特定的氨基甲酸酯衍生物及其晶体结构。这些工作提供了对决定晶体堆积和稳定性的分子相互作用的相互作用的见解,有助于我们理解材料设计和分子工程 Liu 等人,2012; Fang 等人,2010。

发光有机材料: Rybakiewicz 等人 (2020) 探索了含有咔唑供体和各种受体的供体-受体-供体化合物,证明了叔丁基基团在增强给电子性能方面的效用。这项研究有助于开发有机发光二极管材料,展示了氨基甲酸酯衍生物在先进电子设备中的应用 Rybakiewicz 等人,2020。

作用机制

Target of Action

Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate is a compound that has been found to interact with certain targets in the body. One of its primary targets is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .

Mode of Action

Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate interacts with its targets by selectively enhancing the slow inactivation of voltage-gated sodium channels . This interaction results in changes to the electrical properties of the cell, affecting the transmission of signals along the nerve fibers .

Biochemical Pathways

The action of Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate affects several biochemical pathways. One of these is the pathway involving the synthesis of neurotransmitters, such as acetylcholine . By influencing this pathway, the compound can affect the communication between nerve cells .

Result of Action

The molecular and cellular effects of Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate’s action are diverse. For instance, it has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This suggests that the compound could potentially be developed as an antitumor agent .

Action Environment

The action, efficacy, and stability of Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . .

属性

IUPAC Name |

tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-6-8(15-7(2)11-6)12-9(13)14-10(3,4)5/h1-5H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWCPEHIOHVWFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine](/img/structure/B1377238.png)

![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)

![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)

![3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377248.png)

![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate](/img/structure/B1377251.png)

![3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-](/img/structure/B1377254.png)